3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions . One common method includes the reaction of 5-methyl-6-(p-tolyl)thiazole-2-carboxylic acid with hydrazine hydrate, followed by cyclization with carbon disulfide and subsequent oxidation . The reaction conditions often require refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, amines.
Substitution: Halogenated derivatives, substituted thiazoles.
Scientific Research Applications
3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis or reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds with similar core structures but different substituents, such as 5-methyl-6-phenylthiazolo[3,2-b][1,2,4]triazole.
Thiazole Derivatives: Compounds like 2-aminothiazole and its derivatives.
Uniqueness
3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C15H15N3O2S |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3-[5-methyl-6-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid |
InChI |
InChI=1S/C15H15N3O2S/c1-9-3-5-11(6-4-9)14-10(2)21-15-16-12(17-18(14)15)7-8-13(19)20/h3-6H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
DVSDODZXTNIDCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NC(=NN23)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.